molecular formula C5H6N4O2S B14504306 [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid CAS No. 64499-99-6

[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid

Cat. No.: B14504306
CAS No.: 64499-99-6
M. Wt: 186.19 g/mol
InChI Key: YJLGBXZOHHUFIT-UHFFFAOYSA-N
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Description

[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid: is a chemical compound that belongs to the class of tetrazine derivatives. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the tetrazine ring in the structure of this compound contributes to its distinct reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid typically involves the following steps:

    Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Acetic Acid Functionalization: The acetic acid moiety can be incorporated through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotetrazine derivatives.

    Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.

Biology

    Bioconjugation: The tetrazine ring can participate in bioorthogonal click chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.

    Drug Development: The compound’s unique structure can be explored for the development of novel therapeutic agents.

Medicine

    Imaging: The compound can be used in the development of imaging agents for diagnostic purposes, such as positron emission tomography (PET) tracers.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazine ring can undergo bioorthogonal reactions with strained alkenes and alkynes, forming stable covalent bonds. This property is exploited in bioconjugation and imaging applications. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.

    [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]benzoic acid: Features a benzoic acid moiety, providing unique properties for material science applications.

Uniqueness

    Bioorthogonal Reactivity: The tetrazine ring’s ability to undergo rapid and selective reactions with strained alkenes and alkynes sets it apart from other compounds.

Properties

CAS No.

64499-99-6

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

2-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetic acid

InChI

InChI=1S/C5H6N4O2S/c1-12-5-8-6-3(7-9-5)2-4(10)11/h2H2,1H3,(H,10,11)

InChI Key

YJLGBXZOHHUFIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N=N1)CC(=O)O

Origin of Product

United States

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